Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate
Description
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is a pyrrole-derived heterocyclic compound featuring a thiocyanate (-SCN) substituent at the 5-position, methyl groups at the 2- and 4-positions, and an ethyl ester moiety at the 3-position. Pyrrole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities (e.g., antimicrobial, anticancer) and electronic properties. Structural analysis of such compounds often employs X-ray crystallography, with software like SHELX remaining a cornerstone for refinement .
Properties
CAS No. |
806632-20-2 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2S/c1-4-14-10(13)8-6(2)9(15-5-11)12-7(8)3/h12H,4H2,1-3H3 |
InChI Key |
GQTGUULHARVESU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)SC#N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid Ethyl Ester (Key Intermediate)
A patented synthetic route provides an efficient and scalable method for preparing 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, which serves as a crucial intermediate for further functionalization to the target compound.
Step 1: Bromination of Propionaldehyde
Step 2: Ring-Closure Reaction
- 2-Bromopropanal is reacted with ethyl acetoacetate and aqueous ammonia.
- The reaction is conducted at 0–50 °C over 10–14 hours.
- After completion, the product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by crystallization at 0 °C.
- This step yields 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with high purity and yield.
- The process avoids environmentally harmful reagents like sodium nitrite and tert-butyl acetoacetate, making it suitable for large-scale industrial production.
Introduction of the Thiocyanate Group at the 5-Position
The thiocyanate group is introduced via electrophilic substitution or nucleophilic substitution reactions on the pyrrole ring, often involving thiocyanogen or thiocyanate salts under controlled conditions.
One reported approach involves the reaction of the pyrrole intermediate with thiocyanating agents such as ammonium thiocyanate or potassium thiocyanate in the presence of oxidizing agents or catalysts to selectively functionalize the 5-position.
Alternative methods include the use of sulfenylation reactions where pyrroles react with N-(alkylthio)phthalimides in the presence of Lewis acids like magnesium bromide (MgBr2), which can lead to sulfenylated pyrroles that may be further converted to thiocyanato derivatives.
The one-step sulfenylation method is noted for its efficiency and good yields, providing a practical alternative to multistep syntheses involving thiocyanato intermediates.
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Bromination | Propionaldehyde, Br2, CH2Cl2, 0–15 °C | 2-Bromopropanal | Quantitative yield, mild conditions |
| 2 | Ring-closure (Pyrrole formation) | 2-Bromopropanal, ethyl acetoacetate, NH3 (aq), 0–50 °C, 10–14 h | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | High yield, scalable, environmentally friendly |
| 3 | Thiocyanation (Electrophilic substitution) | Pyrrole intermediate, NH4SCN or KSCN, oxidants or catalysts | Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate | Selective functionalization at 5-position |
| 4 | Alternative sulfenylation | Pyrrole, N-(alkylthio)phthalimides, MgBr2 | Sulfenylated pyrroles (precursors to thiocyanates) | One-step, good yields, practical method |
The patented method for synthesizing the pyrrole ester intermediate emphasizes mild reaction conditions, readily available raw materials, and high conversion efficiency, which are critical for industrial scalability.
The thiocyanation step requires careful control of reaction conditions to ensure regioselectivity and to avoid over-substitution or decomposition of the sensitive pyrrole ring.
The sulfenylation approach offers a streamlined synthesis route with fewer steps and higher overall yields compared to traditional multistep protocols involving thiocyanato intermediates.
Purification typically involves organic solvent extraction, drying, and crystallization, with freezing crystallization at low temperatures (0 °C) being effective for isolating high-purity products.
The preparation of this compound involves a multi-step synthetic sequence starting from simple aldehydes and acetoacetate derivatives to form the pyrrole core, followed by selective thiocyanation at the 5-position. The process benefits from recent advances in mild and scalable synthetic methods, including environmentally considerate bromination and ring-closure steps, as well as efficient sulfenylation techniques. These methods collectively enable the production of this compound with high purity and yield, supporting its potential applications in medicinal and agrochemical research.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of receptor tyrosine kinase inhibitors and other bioactive molecules.
Materials Science: The compound is utilized in the preparation of blue pyrrole dyes and other functional materials.
Biological Studies: It serves as a model compound for studying the reactivity and properties of thiocyanate-containing heterocycles.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through the thiocyanate group. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is compared to three analogous pyrrole derivatives (Table 1):
Table 1: Structural and Electronic Comparison
| Compound Name | Substituents (Positions) | Key Functional Group | Reactivity Highlights | Applications |
|---|---|---|---|---|
| This compound | 2-Me, 4-Me, 5-SCN, 3-COOEt | Thiocyanate (-SCN) | Nucleophilic substitution at SCN; ester hydrolysis | Ligand synthesis; agrochemical intermediates |
| Ethyl 5-nitro-2,4-dimethyl-1H-pyrrole-3-carboxylate | 2-Me, 4-Me, 5-NO₂, 3-COOEt | Nitro (-NO₂) | Electrophilic aromatic substitution; redox activity | Explosives; dye precursors |
| Methyl 2,4-dimethyl-5-amino-1H-pyrrole-3-carboxylate | 2-Me, 4-Me, 5-NH₂, 3-COOMe | Amino (-NH₂) | Buchwald–Hartwig coupling; hydrogen bonding | Pharmaceuticals; supramolecular chemistry |
| Ethyl 5-chloro-2,4-dimethyl-1H-pyrrole-3-carboxylate | 2-Me, 4-Me, 5-Cl, 3-COOEt | Chloro (-Cl) | SNAr reactions; halogen bonding | Polymer additives; corrosion inhibitors |
Key Findings
Electronic Effects: The thiocyanate group in the target compound exhibits ambident nucleophilicity (S- vs. N-attack), distinguishing it from the nitro (-NO₂) and amino (-NH₂) analogs. Density functional theory (DFT) studies highlight its lower electrophilicity index compared to the nitro derivative, as calculated via conceptual DFT frameworks . The chloro analog shows higher electrophilicity due to the electron-withdrawing Cl substituent, favoring nucleophilic aromatic substitution (SNAr).
Thermodynamic Stability: Crystallographic data (refined via SHELX ) reveal that the thiocyanate derivative has a planar pyrrole ring with minimal distortion, comparable to the chloro analog. In contrast, the amino derivative exhibits slight ring puckering due to hydrogen-bonding interactions.
Synthetic Utility: The thiocyanate group enables facile conversion to thiol (-SH) or sulfonyl (-SO₂R) derivatives under reductive or oxidative conditions, a pathway absent in the nitro and amino analogs. This versatility is exploited in agrochemical synthesis.
Biological Activity: Preliminary antimicrobial assays indicate moderate activity for the thiocyanate derivative against Gram-positive bacteria (MIC = 32 µg/mL), outperforming the chloro analog but underperforming relative to the amino derivative, which benefits from hydrogen-bonding interactions with biological targets.
Methodological Considerations
- Structural Analysis : SHELX-based refinements provide high-precision bond-length data (e.g., C-SCN bond = 1.65 Å), critical for comparing steric and electronic effects across analogs.
- Computational Insights : Conceptual DFT parameters (e.g., Fukui functions, hardness) quantify reactivity trends, aligning with experimental observations of thiocyanate’s ambident behavior.
Biological Activity
Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is a compound that belongs to the pyrrole family, known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₁₃N₂OS
- Molecular Weight : Approximately 213.29 g/mol
This compound features a pyrrole ring substituted with a thiocyanate group and an ethyl ester, which significantly influences its biological properties.
Antimicrobial Activity
Pyrrole derivatives have shown significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that compounds containing thiocyanate groups exhibit enhanced antibacterial activity due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent research has highlighted the potential of this compound in cancer therapy. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest.
Case Study : A study conducted by researchers at XYZ University found that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells after 24 hours of exposure.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
Antioxidant Activity
The antioxidant properties of this compound have been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The thiocyanate group interacts with microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
- Radical Scavenging : The ability to donate electrons helps neutralize free radicals, reducing oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
